2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
The compound is a complex organic molecule that contains a biphenyl group, a piperazine ring, and a pyrimidine ring. The biphenyl group is a key component in many pharmaceuticals and organic materials due to its rigid and planar structure . Piperazine rings are common in medicinal chemistry and have been incorporated in a variety of therapeutic agents . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the biphenyl, piperazine, and pyrimidine moieties. The biphenyl group is likely to contribute to the rigidity of the molecule, while the piperazine and pyrimidine rings may influence its polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions. The piperazine ring might be involved in acid-base reactions due to the presence of nitrogen atoms. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. Factors such as polarity, molecular weight, and the presence of aromatic rings and nitrogen atoms would affect properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Similar compounds with piperazine and pyrimidine moieties have been reported to interact withacetylcholinesterase (AChE) and exhibit antibacterial activity . These targets play crucial roles in neurotransmission and bacterial growth, respectively.
Mode of Action
Related compounds have been shown to inhibit ache , an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Compounds that inhibit ache can affect thecholinergic neurotransmission pathway . This pathway is involved in various physiological functions, including muscle contraction, pain response, and memory processing .
Result of Action
Compounds that inhibit ache can lead to an increase in acetylcholine levels, potentially improving cognitive function . Similarly, compounds with antibacterial activity can inhibit bacterial growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-18-17-22(26(2)3)25-23(24-18)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLNOVRMDBUCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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